molecular formula C11H14F3N3 B1398984 1-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane CAS No. 1227954-88-2

1-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Cat. No. B1398984
CAS RN: 1227954-88-2
M. Wt: 245.24 g/mol
InChI Key: YZUPEZJNMWYCOZ-UHFFFAOYSA-N
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Description

1-(6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane is an organic compound that is widely used in organic synthesis and has a wide range of applications in the scientific research field. It is a colorless liquid with a boiling point of 150°C and a melting point of -20°C. It is used in the synthesis of various compounds and materials, such as pharmaceuticals, agrochemicals, fine chemicals, and polymers. It is also used as a solvent in the synthesis of organic compounds and as a reagent in organic reactions.

Scientific Research Applications

Complexation with Metal Ions

1-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane and its derivatives have been studied for their ability to act as ligands in complexation reactions with metal ions. For instance, the use of similar diazepane-based ligands in the formation of iron(II) complexes demonstrates their potential in creating structurally distinct metal-ligand assemblies. These complexes have shown unique magnetic properties and potential applications in spin crossover (SCO) behaviors (Schmidt et al., 2013).

Catalysis

Diazepane derivatives are explored in the field of catalysis. For example, studies involving rare earth metal compounds with 1,4-diazepane ligands have shed light on their efficacy in catalytic processes such as hydroamination/cyclization of aminoalkenes (Ge, Meetsma, & Hessen, 2008). This showcases the potential utility of such compounds in industrial and synthetic chemistry.

Synthesis of Hybrid Compounds

Researchers have also explored the synthesis of hybrid compounds using diazepane derivatives. For instance, the synthesis of trisubstituted hexahydroimidazo[1,2-a]pyridine and 1,4-diazepane derivatives through a process promoted by l-phenylalanine triflate catalyst is a notable example. This method demonstrates the versatility of diazepane derivatives in creating diverse and biologically significant classes of compounds (Jiang et al., 2017).

Coordination Chemistry and Extraction

Diazepane-based ligands have been used in coordination chemistry and extraction studies. For example, the synthesis of multidentate chelating ligands based on a 1,4-diazepane platform has been reported, highlighting their utility in forming complexes with metals like lanthanides and copper. These studies are crucial for understanding metal-ligand interactions and developing efficient extraction processes for various metals (Ouizem et al., 2015).

Synthesis of Optically Active Compounds

The utility of diazepane derivatives in synthesizing optically active compounds is another area of interest. For example, the efficient synthesis of hybrid compounds containing 1H-1,5-benzodiazepine and 1,4-dihydropyridine units using 1,4-diazepane derivatives demonstrates the potential of these compounds in creating complex, optically active molecules (Torres & Rebolledo, 2016).

properties

IUPAC Name

1-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)9-3-1-4-10(16-9)17-7-2-5-15-6-8-17/h1,3-4,15H,2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUPEZJNMWYCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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